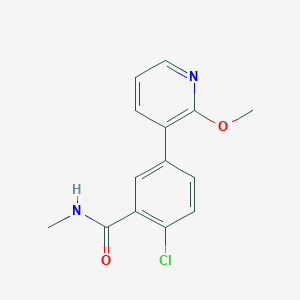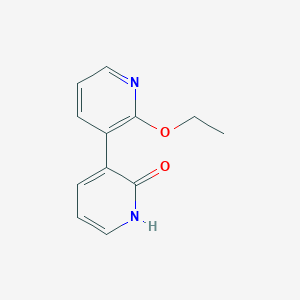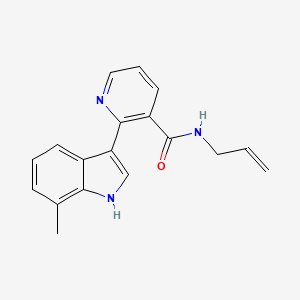![molecular formula C20H27ClN2O4S B3817243 1-[4-[[(5-Chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B3817243.png)
1-[4-[[(5-Chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol
Overview
Description
1-[4-[[(5-Chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound that features a thiophene ring substituted with a chlorine atom, a methoxyphenoxy group, and a morpholine ring
Preparation Methods
The synthesis of 1-[4-[[(5-Chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol involves multiple steps. The process typically begins with the bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one using bromine in the presence of diethyl ether . This intermediate is then subjected to further reactions, including nucleophilic substitution and condensation reactions, to introduce the methoxyphenoxy and morpholine groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-[4-[[(5-Chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted thiophene ring.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to form carbon-carbon bonds.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory agent due to its ability to inhibit COX-2 enzymes.
Material Science: The thiophene ring system makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 1-[4-[[(5-Chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. For instance, its anti-inflammatory properties are attributed to the inhibition of COX-2 enzymes, which play a role in the inflammatory response . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and reducing inflammation.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Used for its anti-inflammatory properties.
2-(5-Chlorothiophen-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide: Known for its medicinal applications.
The uniqueness of 1-[4-[[(5-Chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-[[(5-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O4S/c1-25-19-10-15(11-22-12-17-3-5-20(21)28-17)2-4-18(19)27-14-16(24)13-23-6-8-26-9-7-23/h2-5,10,16,22,24H,6-9,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAQCHRDIVXRPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=C(S2)Cl)OCC(CN3CCOCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-5-methyl-1,3-benzoxazole](/img/structure/B3817169.png)
![7-Methyl-2-[3-(2-methylbenzimidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3817173.png)

![2-(1H-spiro[azepane-4,2'-chromen]-1-ylcarbonyl)benzonitrile](/img/structure/B3817180.png)

![N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrazinamine](/img/structure/B3817197.png)

![1-[3-(methylthio)propyl]-4-phenyl-5-propyl-1H-imidazole](/img/structure/B3817222.png)
![1-(cyclohexylmethyl)-N-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B3817251.png)
![2-amino-N-benzyl-N-[2-(dimethylamino)ethyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3817257.png)
![6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole](/img/structure/B3817268.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B3817269.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B3817275.png)
